methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[3,2-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing cellular processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The compound may influence several biochemical pathways, depending on its specific targets. For instance, if it targets enzymes involved in signal transduction, it could affect pathways related to cell growth and differentiation .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the specific metabolic enzymes present in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits a key enzyme in a cellular pathway, it could lead to decreased activity of that pathway, potentially affecting cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Thioether Formation:
Amide Bond Formation: The amide bond is formed by coupling the thioether intermediate with an acylating agent, such as an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, and the amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Carboxylic acid, substituted amides
Scientific Research Applications
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Methyl 4-(2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:
Pyrrolo[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the functional groups attached to the core.
Thioether-Containing Compounds: Compounds with similar thioether linkages but different core structures.
Amide-Containing Compounds: Compounds with amide bonds but different heterocyclic cores.
Properties
IUPAC Name |
methyl 4-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-27-21(29)20-19(17(12-24-20)14-6-4-3-5-7-14)26-23(27)32-13-18(28)25-16-10-8-15(9-11-16)22(30)31-2/h3-12,24H,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOZMKVMTUCSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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